molecular formula C16H16Cl3N3O3 B3983774 3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide

3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide

Cat. No. B3983774
M. Wt: 404.7 g/mol
InChI Key: ZCLXNAVYGNNYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the early 2000s and has since been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide involves its binding to the serotonin 2A receptor, which leads to the activation of various signaling pathways in the brain. This activation results in changes in neurotransmitter release, neuronal firing, and gene expression, which ultimately affect behavior and cognition.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects, including alterations in mood, perception, and cognition. It has been shown to induce hallucinations, changes in sensory perception, and altered states of consciousness. Additionally, this compound has been found to increase neuronal activity in certain brain regions and to enhance synaptic plasticity, which may have implications for learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of 3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide as a research tool is its high affinity and selectivity for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its potential for producing adverse effects, such as hallucinations and altered states of consciousness, which may limit its use in certain experimental paradigms.

Future Directions

There are several future directions for the research on 3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide. One potential application is in the development of new drugs for the treatment of psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia. Additionally, this compound may be useful as a tool for studying the role of the serotonin 2A receptor in various physiological and pathological processes, such as learning and memory, addiction, and pain perception. Finally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound and to develop safer and more effective research tools based on this compound.

Scientific Research Applications

3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have high affinity and selectivity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception.

properties

IUPAC Name

3,4-dimethoxy-N-[2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl3N3O3/c1-24-11-7-6-10(9-12(11)25-2)14(23)22-15(16(17,18)19)21-13-5-3-4-8-20-13/h3-9,15H,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLXNAVYGNNYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide
Reactant of Route 4
3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide
Reactant of Route 5
3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide
Reactant of Route 6
3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.